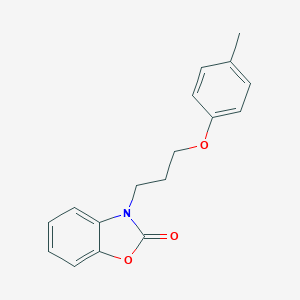

3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one” is a chemical compound with a molecular formula of C17H17NO2S . It has an average mass of 299.387 Da and a monoisotopic mass of 299.097992 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of a related compound, “8-Chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine”, was achieved by condensation of 1,3,4-thiadiazole-2(3H)-thione derivatives and 4-chlorobenzofuro[3,2-d]pyrimidine . The reaction was carried out in anhydrous anisole under nitrogen, with the addition of a solution of titanium tetrachloride in toluene .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C1N(CCCOC(C=C2)=CC=C2C)C(C(OC1)=C3)=CC=C3N . This representation provides a way to visualize the compound’s structure and can be used for further analysis.

Mécanisme D'action

The mechanism of action of 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one involves the absorption of ultraviolet light and the subsequent emission of blue light. This compound absorbs light in the range of 300-400 nm and emits light in the range of 400-500 nm. The emission of blue light enhances the brightness and whiteness of products such as paper, textiles, and plastics.

Biochemical and Physiological Effects

This compound has no known biochemical or physiological effects in humans. However, studies have shown that this compound can induce genotoxicity and cytotoxicity in certain cell lines. Therefore, caution should be exercised when handling this compound in the laboratory.

Avantages Et Limitations Des Expériences En Laboratoire

3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one has several advantages for lab experiments. It is a stable and easy-to-use fluorescent probe that can be used in a wide range of applications. It is also relatively inexpensive compared to other fluorescent probes. However, this compound has some limitations. It has a low quantum yield, which means that it emits relatively weak fluorescence. It is also sensitive to pH and temperature, which can affect its fluorescence properties.

Orientations Futures

There are several future directions for the study of 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one. One direction is the development of new synthesis methods that can increase the yield and purity of this compound. Another direction is the study of the photophysical properties of this compound in different environments, such as in organic solvents and in the presence of different ions. Additionally, the use of this compound as a fluorescent probe in biological systems, such as in vivo imaging, is an area of active research. Finally, the development of new fluorescent probes that are more stable and have higher quantum yields than this compound is an important direction for future research.

Conclusion

In conclusion, this compound is a widely used fluorescent whitening agent that has been extensively studied in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound is a valuable tool for scientific research and has the potential for further development in the future.

Méthodes De Synthèse

The synthesis of 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one involves the reaction of 3-chloropropylamine with 3-hydroxybenzoic acid, followed by the reaction of the resulting product with p-toluenesulfonyl chloride. The final step involves the reaction of the resulting product with sodium hydroxide to form this compound. The yield of this compound is dependent on the reaction conditions, such as temperature, reaction time, and reactant concentration.

Applications De Recherche Scientifique

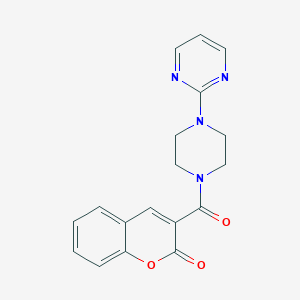

Synthèse de médicaments antipsychotiques

Ce composé est utilisé dans la synthèse de médicaments antipsychotiques. Les chercheurs ont exploré son utilisation dans la création d’hybrides structuraux de médicaments antipsychotiques de premier plan comme la clozapine et l’halopéridol . Le processus implique la synthèse de la lactame tricyclique, suivie d’un traitement avec un complexe titane-amine pour donner le produit souhaité. Cette application est importante dans le développement de nouveaux agents thérapeutiques pour la schizophrénie.

Propriétés

IUPAC Name |

3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-13-7-9-14(10-8-13)20-12-4-11-18-15-5-2-3-6-16(15)21-17(18)19/h2-3,5-10H,4,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCFQWXNPLXYOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322347 |

Source

|

| Record name | 3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796268 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

609335-34-4 |

Source

|

| Record name | 3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4'-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)[1,1'-biphenyl]-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B384081.png)

![(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B384084.png)

![1-(3-Chlorophenyl)-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B384091.png)

![N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384095.png)

![1-Benzhydryl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B384096.png)

![Isobutyl4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B384097.png)

![5,7-Dibromo-8-quinolinyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B384098.png)

![5-[4-(benzyloxy)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384099.png)

![4,7,7-trimethyl-2,3-dioxo-N-[2-(phenylsulfanyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384100.png)

![N-[2-Methoxy-4-[3-methoxy-4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]phenyl]phenyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384101.png)

![N-(2,4-dichlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384103.png)